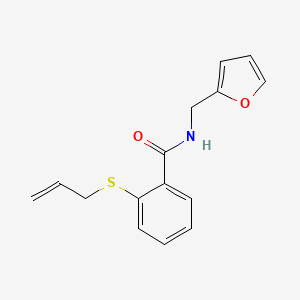

2-(allylthio)-N-(2-furylmethyl)benzamide

Description

2-(Allylthio)-N-(2-furylmethyl)benzamide is a benzamide derivative characterized by an allylthio (-S-CH₂-CH=CH₂) substituent at the 2-position of the benzene ring and an N-(2-furylmethyl) group.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-prop-2-enylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c1-2-10-19-14-8-4-3-7-13(14)15(17)16-11-12-6-5-9-18-12/h2-9H,1,10-11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBOXAPNCWGONO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=CC=CC=C1C(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

2-(N-Allylsulfamoyl)-N-Propylbenzamide

- Structure : Features an allylsulfamoyl (-SO₂-NH-CH₂-CH=CH₂) group at the 2-position and an N-propyl substituent.

- Synthesis : Prepared via condensation reactions, characterized by X-ray crystallography and Hirshfeld surface analysis. DFT calculations revealed electronic properties and stability .

- Key Differences : The sulfamoyl group (SO₂-NH-) contrasts with the thioether (-S-) in the target compound, leading to distinct electronic and steric profiles.

2-(2-Chloroacetamido)-N-(Furan-2-Ylmethyl)Benzamide

- Structure : Contains a chloroacetamido (-NH-CO-CH₂-Cl) group at the 2-position.

- Molecular Weight : 292.72 g/mol .

- Key Differences : The chloroacetamido group introduces electrophilic reactivity, whereas the allylthio group in the target compound may participate in radical scavenging or metal coordination.

Isoxazole/Thienylmethylthio-Benzamides

- Structure : Examples include 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-substituted benzamides .

- Applications : Used in cancer and viral infection treatments.

- Key Differences : Heterocyclic thioethers (e.g., isoxazole, thienyl) enhance target specificity compared to the simpler allylthio group.

Spectroscopic and Computational Analysis

- 2-(N-Allylsulfamoyl)-N-Propylbenzamide : Exhibited distinct ¹H NMR signals for allyl protons (δ 5.1–5.8 ppm) and sulfamoyl NH (δ 8.2 ppm). DFT calculations (B3LYP/6-311G(d,p)) optimized geometric parameters and HOMO-LUMO gaps .

- Target Compound : Expected ¹H NMR shifts for allylthio protons (δ 3.3–3.5 ppm for SCH₂, δ 5.1–5.3 ppm for CH=CH₂) and furyl protons (δ 6.3–7.4 ppm). IR would show C=O (amide I, ~1650 cm⁻¹) and C-S (~680 cm⁻¹) stretches.

Antioxidant Potential

- 3,4,5-Trihydroxy-N-[2-(4-Hydroxyphenyl)Ethyl]Benzamide : Demonstrated potent DPPH radical scavenging (IC₅₀ = 22.8 μM) and DNA protection .

- Target Compound: The allylthio group may enhance radical scavenging via sulfur’s electron-donating capacity, though likely less potent than phenolic analogs.

Anticancer and Anti-Inflammatory Activity

- Sigma Receptor-Binding Benzamides : High affinity for prostate cancer cells (Kd = 5.80 nM) .

- N-Benzimidazol-1-Yl Methyl-Benzamides : Showed anti-inflammatory effects (100 mg/kg dose) with low gastric toxicity .

- Target Compound : The furylmethyl group may modulate receptor binding, but the allylthio group’s role remains speculative without direct data.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.